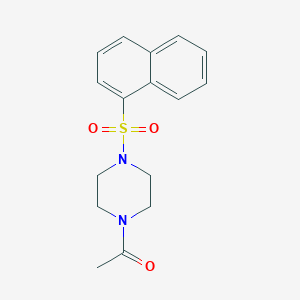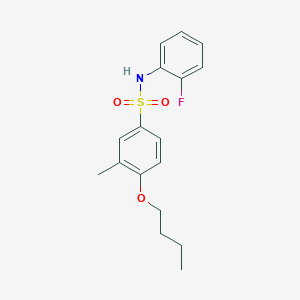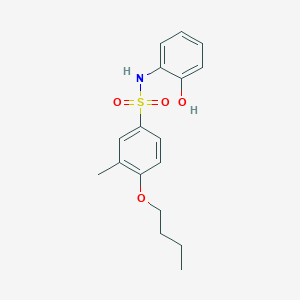![molecular formula C15H23NO2S B273263 1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273263.png)
1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. It has been found to have various scientific research applications due to its unique properties. In
Mecanismo De Acción
The mechanism of action of 1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine is not fully understood. However, it has been found to interact with certain receptors in the body such as the sigma-1 receptor. This interaction leads to the modulation of various signaling pathways that are involved in cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine has been found to have various biochemical and physiological effects. It has been shown to have antiviral activity against certain viruses such as the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). It has also been found to have anticancer activity against various cancer cell lines. Additionally, it has been found to have anti-inflammatory activity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine in lab experiments is its unique chemical structure that allows for the synthesis of other piperidine derivatives with potential therapeutic uses. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine. One direction is to further investigate its mechanism of action and how it interacts with various receptors in the body. Another direction is to optimize its therapeutic potential by synthesizing and testing new derivatives with improved activity and selectivity. Additionally, it would be interesting to explore its potential as a drug delivery system for targeted therapies.
Métodos De Síntesis
The synthesis of 1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine is a multistep process that involves the reaction of 4-ethylbenzenesulfonyl chloride with 3,5-dimethylpiperidine in the presence of a base such as sodium carbonate. The resulting product is then purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine has been found to have various scientific research applications. It has been used as a starting material for the synthesis of other piperidine derivatives that have potential therapeutic uses. For example, it has been used in the synthesis of compounds that have antiviral, anticancer, and anti-inflammatory activities.
Propiedades
Nombre del producto |
1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine |
|---|---|
Fórmula molecular |
C15H23NO2S |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
1-(4-ethylphenyl)sulfonyl-3,5-dimethylpiperidine |
InChI |
InChI=1S/C15H23NO2S/c1-4-14-5-7-15(8-6-14)19(17,18)16-10-12(2)9-13(3)11-16/h5-8,12-13H,4,9-11H2,1-3H3 |
Clave InChI |
XHAYHOBIQZWEEP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CC(CC(C2)C)C |
SMILES canónico |
CCC1=CC=C(C=C1)S(=O)(=O)N2CC(CC(C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B273181.png)
![1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273184.png)






![2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)




